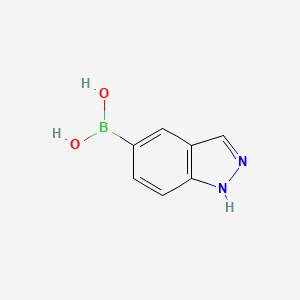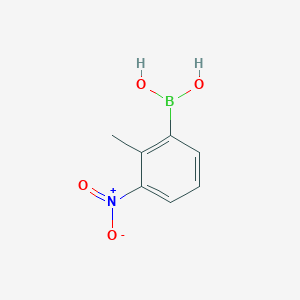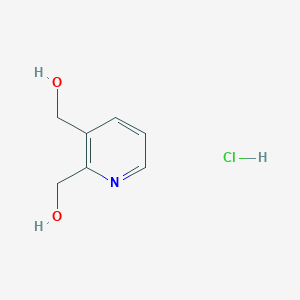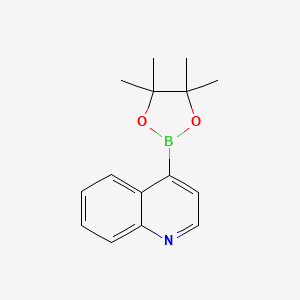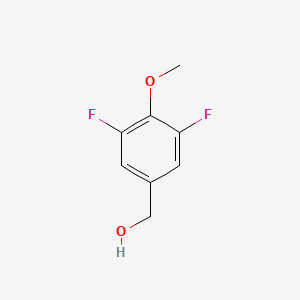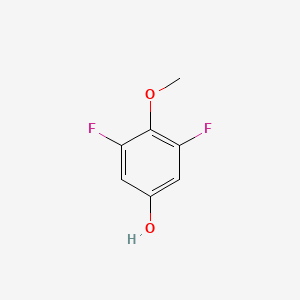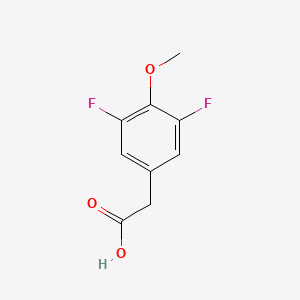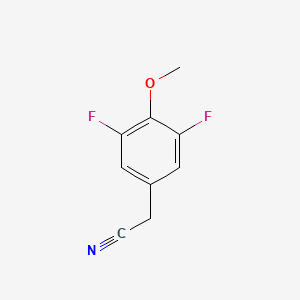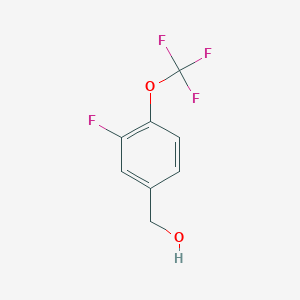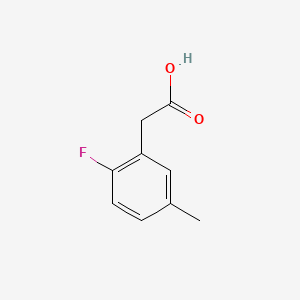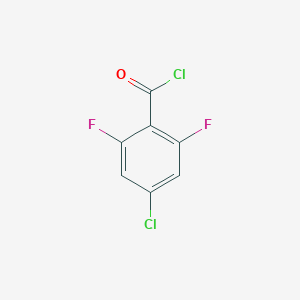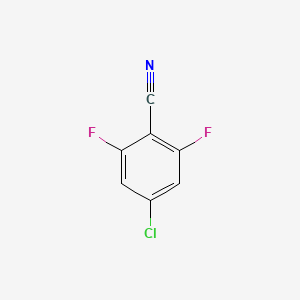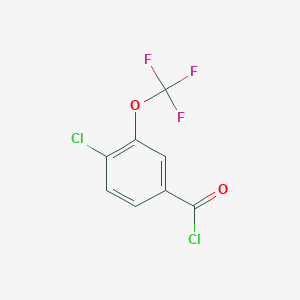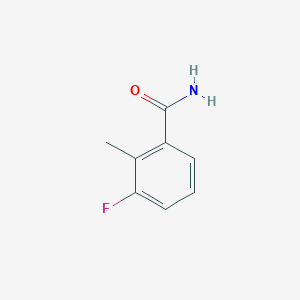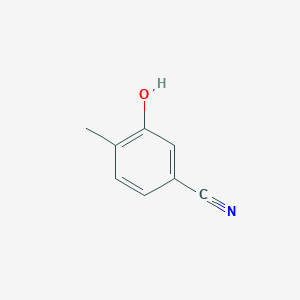
3-羟基-4-甲基苯甲腈
概述
描述
3-Hydroxy-4-methylbenzonitrile is a chemical compound with the molecular formula C8H7NO . It has an average mass of 133.147 Da and a mono-isotopic mass of 133.052765 Da .
Synthesis Analysis
The synthesis of 3-Hydroxy-4-methylbenzonitrile is carried out in two series of reactions . The first step involves the reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4). This is followed by halogenation and nitrilization of the product with phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methylbenzonitrile consists of 8 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.2±0.1 g/cm3, a boiling point of 276.9±28.0 °C at 760 mmHg, and a flash point of 121.2±24.0 °C .Physical And Chemical Properties Analysis
3-Hydroxy-4-methylbenzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 276.9±28.0 °C at 760 mmHg, and a flash point of 121.2±24.0 °C . It has a molar refractivity of 37.5±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 113.4±5.0 cm3 .科学研究应用
Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the area of compound synthesis.
Summary of the Application
4-Hydroxy-3-Methoxybenzonitrile is synthesized from Vanillin as a precursor of the synthesis of 3’-methoxydaidzein . This compound is of interest due to its estrogen-like properties, which have been used in the treatment of degenerative diseases such as arteriosclerosis, hot flash symptoms, osteoporosis, and even for breast and prostate cancer .
Methods of Application or Experimental Procedures
The synthesis was carried out through two steps of reaction :
Results or Outcomes
The yields of the synthesis were 83% of white crystal of vanillyl alcohol and 36% of yellow crystal of 4-hydroxy-3-methoxybenzonitrile .
安全和危害
The safety data sheet for 3-Hydroxy-4-methylbenzonitrile recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray . If inhaled, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
属性
IUPAC Name |
3-hydroxy-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNPMDKLHYMKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590771 | |
| Record name | 3-Hydroxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methylbenzonitrile | |
CAS RN |
3816-66-8 | |
| Record name | 3-Hydroxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

